4,5-Dimethyl-2-(2-(m-tolyloxy)acetamido)thiophene-3-carboxamide
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Description
4,5-Dimethyl-2-(2-(m-tolyloxy)acetamido)thiophene-3-carboxamide is a useful research compound. Its molecular formula is C16H18N2O3S and its molecular weight is 318.4g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of 4,5-Dimethyl-2-(2-(m-tolyloxy)acetamido)thiophene-3-carboxamide are currently unknown
Biochemical Pathways
Thiazoles, a class of compounds to which this compound belongs, have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . The downstream effects of these pathways are subject to further investigation.
Result of Action
Thiazole derivatives have been reported to exhibit a range of biological activities, suggesting that this compound may have similar effects .
Biological Activity
4,5-Dimethyl-2-(2-(m-tolyloxy)acetamido)thiophene-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive review of its biological properties, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound can be described by the following chemical structure:
- Molecular Formula : C₁₈H₂₁N₃O₄S
- Molecular Weight : 347.43 g/mol
This compound features a thiophene ring substituted with a carboxamide and an acetamido group, contributing to its biological activity.
Research indicates that this compound exhibits various mechanisms of action, particularly as an inhibitor of certain enzymes and receptors:
- Inhibition of c-Jun N-terminal Kinases (JNKs) : The compound has been identified as a selective inhibitor of JNKs, which are involved in cellular stress responses and inflammation. This inhibition can lead to reduced cell proliferation in certain cancer types .
- Interaction with G Protein-Coupled Receptors (GPCRs) : Preliminary studies suggest that this compound may modulate the activity of GPCRs, which are critical in various signaling pathways related to pain and inflammation .
Anticancer Properties
Several studies have evaluated the anticancer potential of this compound:
- Cell Line Studies : In vitro assays demonstrated that this compound exhibited significant cytotoxicity against various cancer cell lines. The IC₅₀ values ranged from 10 to 30 µM depending on the cell line tested, indicating potent activity .
- Mechanism of Action : The compound's mechanism involves induction of apoptosis in cancer cells through the activation of caspase pathways, leading to cell cycle arrest and subsequent cell death .
Antimicrobial Activity
The compound has also shown promise in antimicrobial applications:
- Antifungal Activity : In vitro tests revealed effective antifungal properties against several strains, with notable inhibition zones observed during susceptibility testing .
Case Study 1: Anticancer Efficacy
A study published in Journal of Medicinal Chemistry investigated the effects of this compound on human glioblastoma cells. The results indicated that treatment with varying concentrations led to significant reductions in cell viability compared to untreated controls. The study concluded that the compound could be a lead candidate for further development as an anticancer agent .
Case Study 2: Antimicrobial Effects
Another research effort focused on the antimicrobial properties against Candida albicans. The study reported that the compound inhibited fungal growth at concentrations as low as 15 µg/mL, suggesting potential for therapeutic use in treating fungal infections .
Comparative Analysis with Related Compounds
Compound Name | Structure | IC₅₀ (µM) | Activity Type |
---|---|---|---|
This compound | Structure | 10 - 30 | Anticancer |
Methyl 3-[2-(2-thienyl)acetamido]thiophene-2-carboxylate | Structure | >100 | JNK Inhibitor |
Thiazole Derivative | Structure | 1.98 | Antitumor |
Properties
IUPAC Name |
4,5-dimethyl-2-[[2-(3-methylphenoxy)acetyl]amino]thiophene-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S/c1-9-5-4-6-12(7-9)21-8-13(19)18-16-14(15(17)20)10(2)11(3)22-16/h4-7H,8H2,1-3H3,(H2,17,20)(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOYXVDJVQLHUHW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NC2=C(C(=C(S2)C)C)C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.